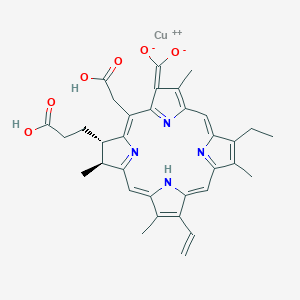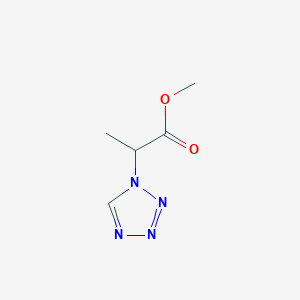![molecular formula C27H52Cl4N4O4 B033790 bis[2-(3-methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl] heptanedioate;tetrahydrochloride CAS No. 19847-08-6](/img/structure/B33790.png)
bis[2-(3-methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl] heptanedioate;tetrahydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pimelic acid, bis(2-(3-methyl-3,9-diazabicyclo(3.3.1)non-9-yl)ethyl) ester, hydrochloride, hydrate (1:4:4) is a complex organic compound with a unique structure. It is characterized by the presence of a pimelic acid backbone esterified with two 3-methyl-3,9-diazabicyclo(3.3.1)non-9-yl groups. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of Pimelic acid, bis(2-(3-methyl-3,9-diazabicyclo(3.3.1)non-9-yl)ethyl) ester, hydrochloride, hydrate (1:4:4) typically involves multiple steps. The primary synthetic route includes the esterification of pimelic acid with 3-methyl-3,9-diazabicyclo(3.3.1)non-9-yl groups under controlled conditions. Industrial production methods may involve the use of specific catalysts and solvents to optimize yield and purity. Detailed reaction conditions and industrial methods are often proprietary and may vary between manufacturers .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Aplicaciones Científicas De Investigación
Pimelic acid, bis(2-(3-methyl-3,9-diazabicyclo(3.3.1)non-9-yl)ethyl) ester, hydrochloride, hydrate (1:4:4) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mecanismo De Acción
Comparación Con Compuestos Similares
Compared to other similar compounds, Pimelic acid, bis(2-(3-methyl-3,9-diazabicyclo(3.3.1)non-9-yl)ethyl) ester, hydrochloride, hydrate (1:4:4) is unique due to its specific structural features and chemical properties. Similar compounds include:
Propiedades
Número CAS |
19847-08-6 |
|---|---|
Fórmula molecular |
C27H52Cl4N4O4 |
Peso molecular |
638.5 g/mol |
Nombre IUPAC |
bis[2-(3-methyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl] heptanedioate;tetrahydrochloride |
InChI |
InChI=1S/C27H48N4O4.4ClH/c1-28-18-22-8-6-9-23(19-28)30(22)14-16-34-26(32)12-4-3-5-13-27(33)35-17-15-31-24-10-7-11-25(31)21-29(2)20-24;;;;/h22-25H,3-21H2,1-2H3;4*1H |
Clave InChI |
AZCAYVGDYSGPJJ-UHFFFAOYSA-N |
SMILES |
CN1CC2CCCC(C1)N2CCOC(=O)CCCCCC(=O)OCCN3C4CCCC3CN(C4)C.Cl.Cl.Cl.Cl |
SMILES canónico |
CN1CC2CCCC(C1)N2CCOC(=O)CCCCCC(=O)OCCN3C4CCCC3CN(C4)C.Cl.Cl.Cl.Cl |
Sinónimos |
bis[2-(7-methyl-7,9-diazabicyclo[3.3.1]non-9-yl)ethyl] heptanedioate t etrahydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one](/img/structure/B33709.png)













